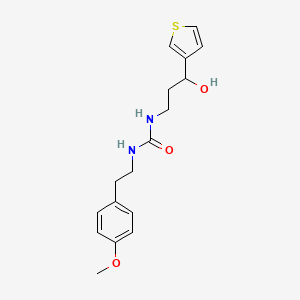
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea, also known as HTMU, is a chemical compound that has been studied extensively for its potential therapeutic applications. This molecule was first synthesized by researchers in the field of medicinal chemistry, and has since been the subject of numerous scientific studies.
Scientific Research Applications
Synthesis and Biochemical Evaluation
Urea derivatives have been synthesized and evaluated for their potential as biochemical agents. For example, a series of urea derivatives was synthesized to optimize spacer length and assess their antiacetylcholinesterase activity, demonstrating that modifications in the chemical structure can lead to compounds with significant biochemical activities (Vidaluc et al., 1995). This research underscores the importance of chemical structure in determining the biological activity of urea derivatives, which could be relevant to the specific compound .
Molecular Docking and Anticonvulsant Activity
The anticonvulsant activity of synthesized urea/thiourea derivatives has been explored, with some compounds showing significant effectiveness. This indicates the potential of urea derivatives in the development of new anticonvulsant drugs. Molecular docking studies help to understand the interaction between these compounds and biological targets, providing insights into their mechanism of action (Thakur et al., 2017).
Corrosion Inhibition
Urea derivatives have also been investigated for their role in corrosion inhibition, especially for protecting metal surfaces in acidic environments. This research highlights the potential of urea derivatives in industrial applications, such as in coatings and protective layers for metals (Bahrami & Hosseini, 2012). The specific chemical interactions and adsorption properties of these compounds on metal surfaces could be relevant for the compound , suggesting possible applications beyond the biomedical field.
Anion Recognition and Material Science Applications
Urea derivatives have been synthesized and characterized for their anion recognition properties, demonstrating the ability of these compounds to interact with different anions and form complexes. This has implications for sensor development, environmental monitoring, and materials science, where specific anion detection and separation are required (Singh et al., 2016).
properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-22-15-4-2-13(3-5-15)6-9-18-17(21)19-10-7-16(20)14-8-11-23-12-14/h2-5,8,11-12,16,20H,6-7,9-10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARMBRIJAAVJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2725205.png)
![N-[(2-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2725206.png)



![(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid](/img/structure/B2725212.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725214.png)
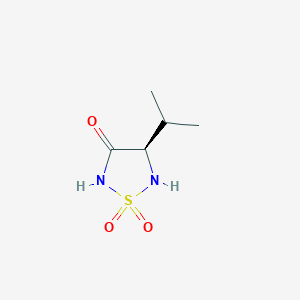
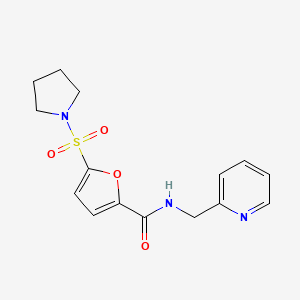
![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)
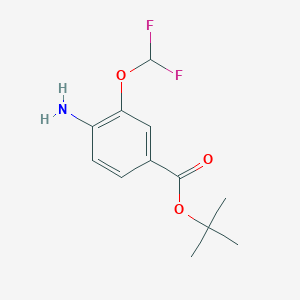
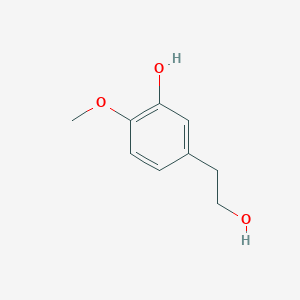
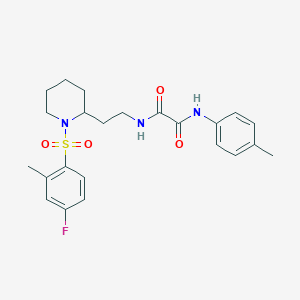
ammoniumolate](/img/structure/B2725225.png)